molecular formula C10H15N3O2 B6275448 prop-2-en-1-yl 4-amino-4-cyanopiperidine-1-carboxylate CAS No. 2763780-86-3

prop-2-en-1-yl 4-amino-4-cyanopiperidine-1-carboxylate

Cat. No.: B6275448
CAS No.: 2763780-86-3
M. Wt: 209.2
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Description

Prop-2-en-1-yl 4-amino-4-cyanopiperidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with an amino group, a cyano group, and a carboxylate ester group, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 4-amino-4-cyanopiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Amino and Cyano Groups: The amino group can be introduced via nucleophilic substitution reactions, while the cyano group can be added through cyanation reactions using reagents like sodium cyanide or potassium cyanide.

    Esterification: The carboxylate ester group can be formed by reacting the piperidine derivative with prop-2-en-1-ol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 4-amino-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the amino or cyano groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Prop-2-en-1-yl 4-amino-4-cyanopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 4-amino-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Prop-2-en-1-yl 4-amino-4-cyanopiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

    4-Amino-4-cyanopiperidine-1-carboxylate: Lacks the prop-2-en-1-yl group, resulting in different chemical reactivity and biological activity.

    Prop-2-en-1-yl 4-hydroxy-4-cyanopiperidine-1-carboxylate: Contains a hydroxyl group instead of an amino group, leading to different hydrogen bonding interactions and solubility properties.

The unique combination of functional groups in this compound makes it a valuable compound for diverse scientific applications.

Properties

CAS No.

2763780-86-3

Molecular Formula

C10H15N3O2

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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